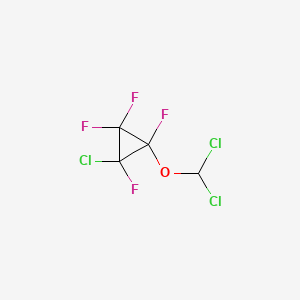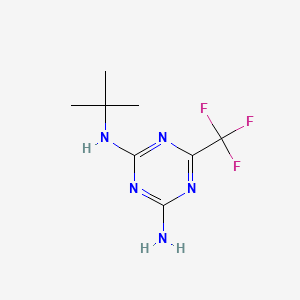
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol is a chemical compound with the molecular formula C18H16O It is known for its unique structure, which includes both alkyne and alkene functional groups, as well as a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Alkyne Intermediate: This step involves the coupling of phenylacetylene with a suitable halide under palladium-catalyzed conditions to form the alkyne intermediate.
Addition of the Methyl Group: The alkyne intermediate is then subjected to a methylation reaction using a methylating agent such as methyl iodide in the presence of a base.
Formation of the Enone: The methylated alkyne undergoes a reaction with benzaldehyde under basic conditions to form the enone intermediate.
Hydroxylation: Finally, the enone intermediate is hydroxylated using a suitable oxidizing agent to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The alkyne and alkene groups can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-one.
Reduction: Formation of 3-Methyl-1,5-diphenylpentane.
Substitution: Formation of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-chloride or bromide.
Scientific Research Applications
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,5-diphenylpent-1-en-4-yn-2-ol: Similar structure but with the hydroxyl group at a different position.
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness
3-Methyl-1,5-diphenylpent-1-en-4-yn-3-ol is unique due to its combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
CAS No. |
60184-29-4 |
|---|---|
Molecular Formula |
C18H16O |
Molecular Weight |
248.3 g/mol |
IUPAC Name |
3-methyl-1,5-diphenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C18H16O/c1-18(19,14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17/h2-12,14,19H,1H3 |
InChI Key |
AXWUQIDUUZYYRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)(C#CC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2,4-Triazolo[3,4-c][1,2,4]triazine, 5,6-dimethyl-](/img/structure/B14603669.png)

methylidene}-1-methylimidazolidine](/img/structure/B14603680.png)

![7-(1-Methyl-1H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14603690.png)
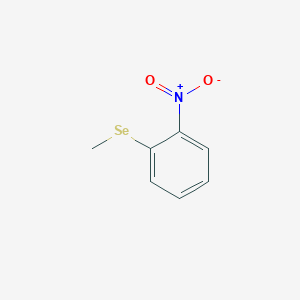
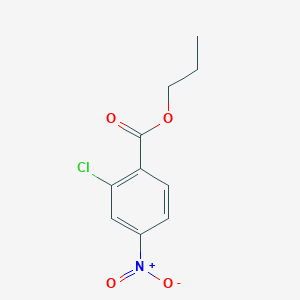

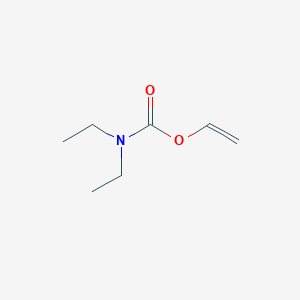

![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
